molecular formula C22H19N3O3S2 B382984 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide CAS No. 379236-48-3

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

Cat. No.: B382984
CAS No.: 379236-48-3
M. Wt: 437.5g/mol
InChI Key: FTKNQBILYYCCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide (CAS No. 379236-13-2) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H16Cl3N3O3S2
  • Molecular Weight : 576.9 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of thienopyrimidine exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting a promising lead for further development.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation through:

  • Inhibition of Pro-inflammatory Cytokines : It may downregulate TNF-alpha and IL-6 production in activated macrophages.
  • Research Findings : In vitro studies have indicated a reduction in nitric oxide production in LPS-stimulated RAW 264.7 cells, highlighting its anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Spectrum of Activity : Testing against Gram-positive and Gram-negative bacteria has shown varying degrees of inhibition.
  • Mechanism : The sulfur-containing moiety is hypothesized to play a crucial role in disrupting bacterial cell wall synthesis.

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-7 (Breast)15
A549 (Lung)12
Anti-inflammatoryRAW 264.7-
AntimicrobialE. coli30
S. aureus25

Research Findings

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to thieno[2,3-d]pyrimidine derivatives:

  • Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity, often utilizing multi-step reactions involving key intermediates.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound, demonstrating significant tumor regression in xenograft models.
  • Toxicology Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term effects.

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-3-11-25-21(27)19-16(17-10-9-14(2)28-17)12-29-20(19)24-22(25)30-13-18(26)23-15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKNQBILYYCCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.